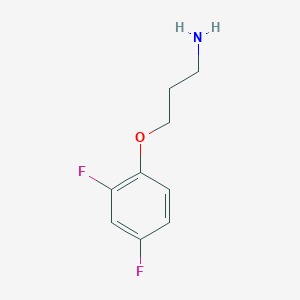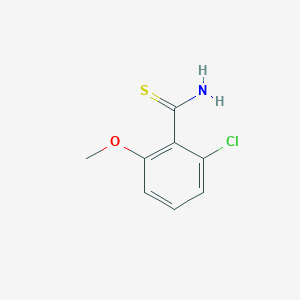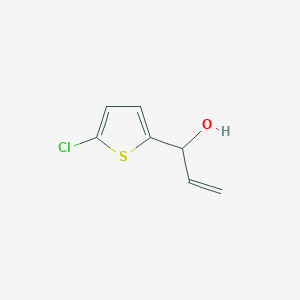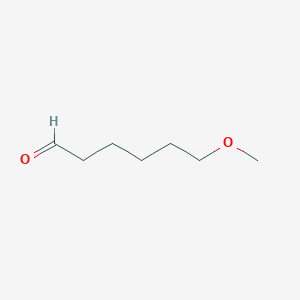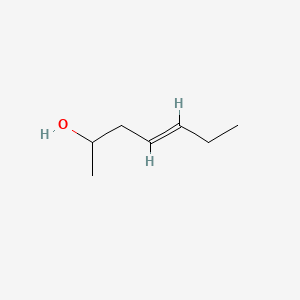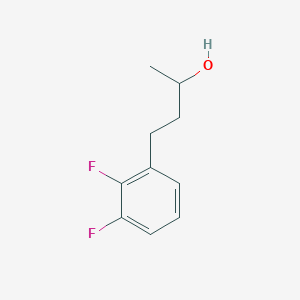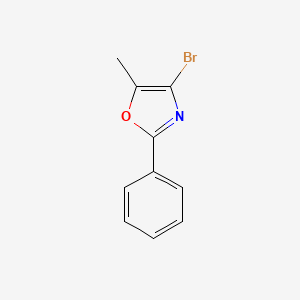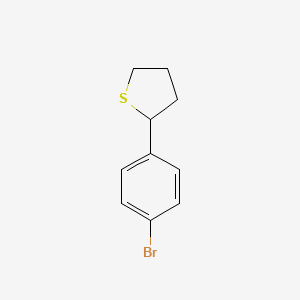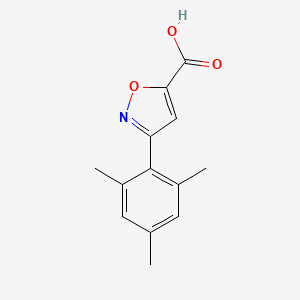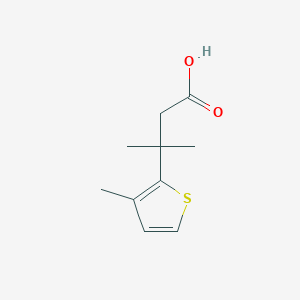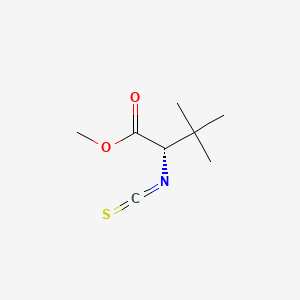
(S)-Methyl 2-isothiocyanato-3,3-dimethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate is an organic compound with a unique structure that includes an isothiocyanate group attached to a methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate typically involves the reaction of an appropriate precursor with a reagent that introduces the isothiocyanate group. One common method is the reaction of a suitable amine with carbon disulfide and methyl iodide, followed by oxidation to form the isothiocyanate group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the isothiocyanate group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism by which methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate exerts its effects involves the interaction of the isothiocyanate group with biological molecules. This group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of enzyme activity or protein function. The molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S)-2-isothiocyanato-3-methylbutanoate
- Methyl (2S)-2-isothiocyanato-3,3-dimethylpentanoate
- Methyl (2S)-2-isothiocyanato-3,3-dimethylhexanoate
Uniqueness
Methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate is unique due to its specific structural features, including the presence of the isothiocyanate group and the methyl ester. These features confer distinct reactivity and potential biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C8H13NO2S |
|---|---|
Peso molecular |
187.26 g/mol |
Nombre IUPAC |
methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate |
InChI |
InChI=1S/C8H13NO2S/c1-8(2,3)6(9-5-12)7(10)11-4/h6H,1-4H3/t6-/m1/s1 |
Clave InChI |
SZSAAZAWHLDEMX-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)OC)N=C=S |
SMILES canónico |
CC(C)(C)C(C(=O)OC)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13620859.png)


